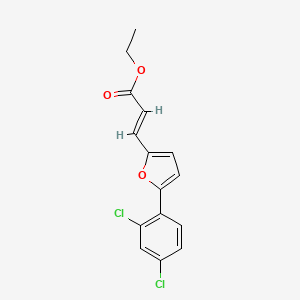![molecular formula C10H10BO5P B11763406 [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid](/img/structure/B11763406.png)
[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid is a compound that features both boron and phosphorus functional groups attached to a naphthalene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid typically involves the reaction of naphthalene derivatives with boron and phosphorus reagents. One common method is the Suzuki–Miyaura coupling, which uses boronic acids or esters and phosphonic acid derivatives under palladium catalysis . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The boron and phosphorus groups can be oxidized to form boronic acids and phosphonic acids, respectively.
Reduction: The compound can be reduced to form boranes and phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions include boronic acids, phosphonic acids, boranes, phosphines, and various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A diester of malonic acid used in organic synthesis.
Naphthalenides: Compounds containing naphthalene rings used as reducing agents.
2-Naphthol analogues: Used in the synthesis of heterocyclic compounds.
Uniqueness
What sets [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid apart from these similar compounds is its dual functionality, combining both boron and phosphorus groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it particularly valuable in applications requiring both boron and phosphorus chemistry.
Propiedades
Fórmula molecular |
C10H10BO5P |
|---|---|
Peso molecular |
251.97 g/mol |
Nombre IUPAC |
(6-borononaphthalen-2-yl)phosphonic acid |
InChI |
InChI=1S/C10H10BO5P/c12-11(13)9-3-1-8-6-10(17(14,15)16)4-2-7(8)5-9/h1-6,12-13H,(H2,14,15,16) |
Clave InChI |
QSWAJSZWAZATMU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C=C(C=C2)P(=O)(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


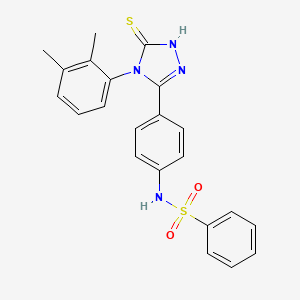
![6-Chloro-3-methylbenzo[D]isothiazole](/img/structure/B11763350.png)
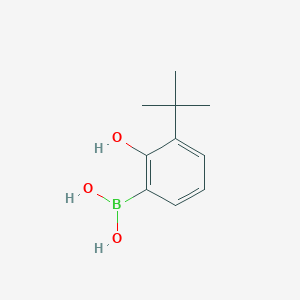

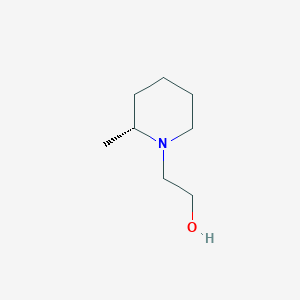
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B11763365.png)
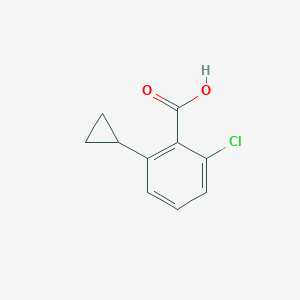
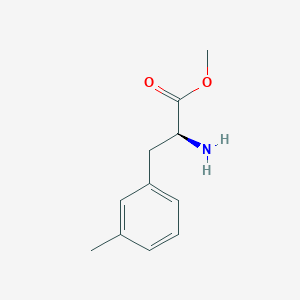
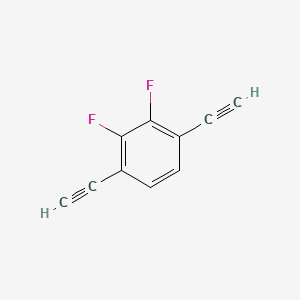
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone](/img/structure/B11763383.png)
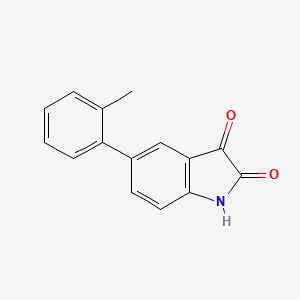
![(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate](/img/structure/B11763392.png)
![7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11763402.png)
